6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1917300-26-5
VCID: VC3206049
InChI: InChI=1S/C12H12N2O3/c15-11-6-10(13-12(16)14-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,16)
SMILES: C1=CC=C(C=C1)COCC2=CC(=O)NC(=O)N2
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 1917300-26-5

Cat. No.: VC3206049

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione - 1917300-26-5

Specification

CAS No. 1917300-26-5
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 6-(phenylmethoxymethyl)-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C12H12N2O3/c15-11-6-10(13-12(16)14-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,16)
Standard InChI Key NHEAKDZSTANWHB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COCC2=CC(=O)NC(=O)N2
Canonical SMILES C1=CC=C(C=C1)COCC2=CC(=O)NC(=O)N2

Introduction

6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound that has garnered significant attention for its potential biological activities, particularly in antiviral research. This compound is characterized by its molecular formula, C12H12N2O3, and molecular weight of 232.23 g/mol, with a CAS number of 1917300-26-5 .

Synthesis Methods

The synthesis of 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various methods. A notable approach involves a one-pot oxidizing process using sodium hydride (NaH) and meta-chloroperbenzoic acid (m-CPBA). This method has shown yields ranging from 60% to 70% and allows for the introduction of hydroxyl groups that enhance biological activity .

Antiviral Activity

One of the most significant findings regarding the biological activity of this compound is its anti-HIV properties. It exhibits both reverse transcriptase (RT) and integrase (IN) inhibitory activities. In studies, modifications such as N-3 hydroxylation resulted in increased IN activity while retaining RT activity .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated alongside its antiviral efficacy. In vitro studies indicate that while the compound demonstrates potent antiviral activity, it maintains low cytotoxicity levels, making it a promising candidate for further development in therapeutic applications.

Comparative Analysis with Related Compounds

In comparative analyses with other pyrimidine derivatives, compounds containing similar benzyloxy groups exhibited enhanced antiviral activities against Hepatitis B virus (HBV) RNase H. The structure–activity relationship (SAR) studies indicated that specific substitutions on the benzyl moiety significantly influenced antiviral potency.

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